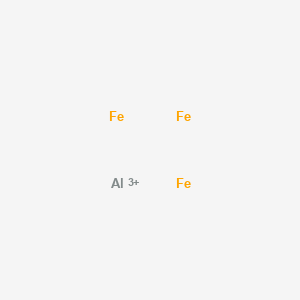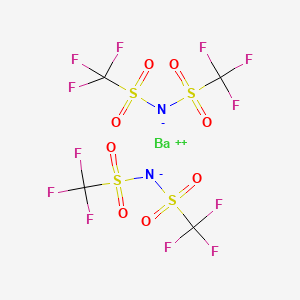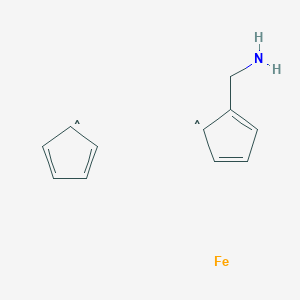
Aluminum, compd. with iron (1:3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
A study on the thermal reaction properties of aluminum/iron fluoride nanothermites was found . The study reveals that n-Al/FeF3 could react at a lower temperature (613.8 ℃) and give off more heat (1097.0 J g −1) compared with n-Al/Fe2O3 . A pre-ignition reaction occurred before the main reaction of n-Al/FeF3, but no evident exothermic peaks were found in the thermal analysis .
Physical And Chemical Properties Analysis
Aluminum is a silvery-white, lightweight metal. It is soft and malleable . When it comes in contact with oxygen, aluminum forms an oxide skin called aluminum oxide . This skin helps to protect aluminum from corrosion .
Wissenschaftliche Forschungsanwendungen
Aluminum Alloys
Aluminum alloys are a significant area of research, with scientists continually exploring and developing new compositions and improved performance characteristics . The addition of iron to aluminum can result in alloys with unique properties. These alloys are used in various applications, from construction materials to automotive parts .
Aluminum-Ion Batteries
Aluminum-ion batteries are a promising area of research. The addition of iron to an aluminum anode can increase the cycling lifetime of the battery by 48%, compared to a pure aluminum anode . This is due to the precipitation of Al3Fe particles, which create weak spots in the oxide film, allowing the electrolyte to access fresh aluminum .
Corrosion Resistance
The addition of iron to aluminum can also affect the corrosion resistance of the material. In the context of aluminum-ion batteries, an anode of 99% Al 1% Fe showed a fractional surface area corrosion about 12% larger than that of a 99.99% Al anode . This could have implications for other applications where corrosion resistance is important.
Material Informatics
The study of aluminum alloys, including those with iron, is a significant part of material informatics. Understanding the compositional space of these alloys and their associated properties can drive further research in this field .
Energy Storage Systems
Aluminum-based batteries, including those using aluminum-iron compounds, are being explored as low-cost and renewable energy storage systems . Aluminum is abundant, has a low cost, good safety, and good recyclability, making it an attractive option for energy storage .
Microstructure Investigation
The microstructure of aluminum-iron compounds can be investigated using techniques like X-ray diffraction (XRD) . This can provide valuable insights into the properties of these compounds and their potential applications.
Safety and Hazards
Wirkmechanismus
Target of Action
For instance, aluminum interacts with gastric secretions, neutralizing hydrochloric acid . Iron, on the other hand, is an essential component of hemoglobin, a protein responsible for oxygen transport .
Mode of Action
The mode of action of Aluminum, compound with Iron (1:3) is multifaceted due to the diverse roles of its constituent elements. Aluminum, for example, acts by neutralizing hydrochloric acid in gastric secretions, which can lead to an increase in pH that may inhibit the action of pepsin . Iron, as a part of hemoglobin, binds to oxygen and facilitates its transport throughout the body .
Biochemical Pathways
The biochemical pathways affected by Aluminum, compound with Iron (1:3) are numerous and complex. Aluminum can affect the pH balance in the stomach, potentially impacting digestion . Iron is involved in the oxygen transport pathway, playing a crucial role in cellular respiration . .
Pharmacokinetics
It’s known that the pharmacokinetics of iron supplements is complex due to the ubiquity of endogenous iron, its compartmentalized sites of action, and the complexity of iron metabolism . The primary site of action of iron is the erythrocyte, and the process of erythropoiesis, i.e., formation of new erythrocytes, takes 3-4 weeks . Therefore, serum iron concentration and area under the curve (AUC) are clinically irrelevant for assessing iron utilization .
Result of Action
The result of the action of Aluminum, compound with Iron (1:3) is largely dependent on the specific biological context. Aluminum’s action of neutralizing gastric acid can lead to relief from heartburn and acid indigestion . Iron’s role in oxygen transport can support cellular respiration and overall metabolic function . .
Action Environment
The action of Aluminum, compound with Iron (1:3) can be influenced by various environmental factors. For instance, the corrosion resistance of aluminum is due to the inert and protective character of the aluminum oxide film which forms on the metal surface . This resistance is influenced by the pH value of the environment . Iron’s role in oxygen transport can be affected by the oxygen levels in the environment . .
Eigenschaften
IUPAC Name |
aluminum;iron |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.3Fe/q+3;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXDKRZWFWKMST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al+3].[Fe].[Fe].[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlFe3+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminum;iron | |
CAS RN |
12003-42-8 |
Source


|
| Record name | Aluminium, compound with iron (1:3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012003428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminium, compound with iron (1:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(3,4-dimethoxyphenyl)methyl]-3-(3-methyl-1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)

